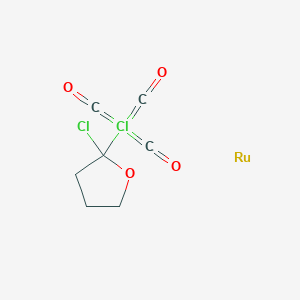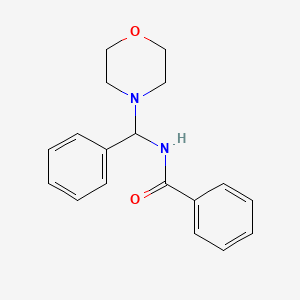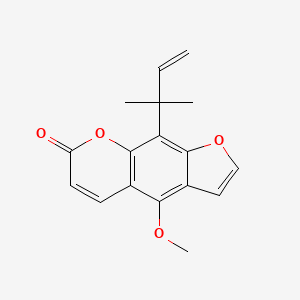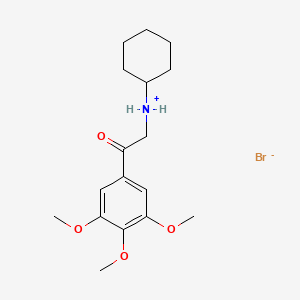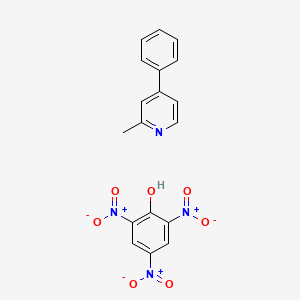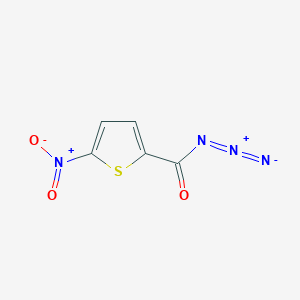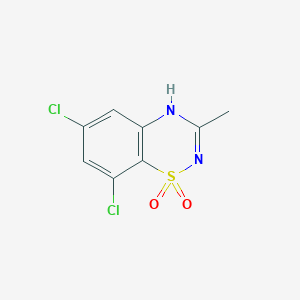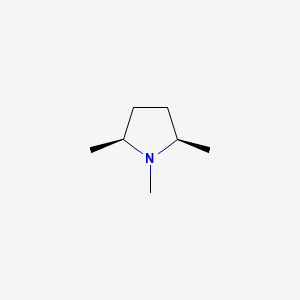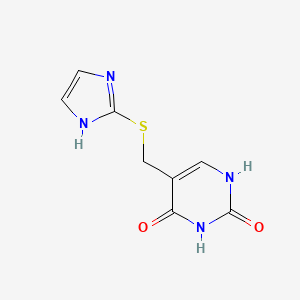
Uracil, 5-((imidazol-2-ylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-((imidazol-2-ylthio)methyl)- is a compound that combines the structural features of uracil and imidazole Uracil is a pyrimidine nucleobase found in RNA, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-((imidazol-2-ylthio)methyl)- typically involves the reaction of uracil derivatives with imidazole-containing reagents. One common method involves the use of 3-methyl-6-chlorouracil as a starting material, which is then reacted with imidazole derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-((imidazol-2-ylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.
Scientific Research Applications
Uracil, 5-((imidazol-2-ylthio)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Uracil, 5-((imidazol-2-ylthio)methyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . The compound can bind to the active site of the enzyme, preventing the formation of thymidine monophosphate and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
6-Methyluracil: Another uracil derivative with different biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, used in various pharmaceutical applications
Uniqueness
Uracil, 5-((imidazol-2-ylthio)methyl)- is unique due to its combined structural features of uracil and imidazole, which confer distinct chemical reactivity and biological activity. Its ability to interact with both nucleic acids and proteins makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
24648-61-1 |
|---|---|
Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-(1H-imidazol-2-ylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14) |
InChI Key |
VPYDCKMUGXSIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)SCC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
